(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol
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Overview
Description
(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one with reducing agents to yield the desired alcohol . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The process might include continuous flow reactors and advanced purification techniques like distillation and crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or hydrocarbons.
Substitution: Formation of alkyl halides.
Scientific Research Applications
(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include oxidation-reduction reactions and substitution mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol
- 2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate
- (1R,4S,6R)-6-Iodo-2-oxabicyclo[2.2.2]octan-3-one
Uniqueness
(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol stands out due to its specific stereochemistry and the presence of a hydroxyl group, which imparts unique reactivity and stability compared to its analogs .
Properties
IUPAC Name |
(1R,4S,6R)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2)6-3-4-8(11-9)7(10)5-6/h6-8,10H,3-5H2,1-2H3/t6-,7+,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVNWJMMPRPJSG-XLPZGREQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)C(C2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@H](O1)[C@@H](C2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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